2-Methyl-4,7,8-trichloroquinoline
CAS No.: 108097-02-5
Cat. No.: VC20834873
Molecular Formula: C10H6Cl3N
Molecular Weight: 246.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108097-02-5 |
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Molecular Formula | C10H6Cl3N |
Molecular Weight | 246.5 g/mol |
IUPAC Name | 4,7,8-trichloro-2-methylquinoline |
Standard InChI | InChI=1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3 |
Standard InChI Key | YWSNYNKOWMWXRR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl |
Canonical SMILES | CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
2-Methyl-4,7,8-trichloroquinoline represents a halogenated quinoline derivative with distinct chemical characteristics. The quinoline scaffold forms the core structure, with the strategic positioning of chlorine atoms and a methyl group creating its unique molecular identity.
The compound is characterized by the following chemical properties:
Property | Value |
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CAS Number | 108097-02-5 |
IUPAC Name | 4,7,8-trichloro-2-methylquinoline |
Molecular Formula | C10H6Cl3N |
Molecular Weight | 246.5 g/mol |
Standard InChI | InChI=1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3 |
Standard InChIKey | YWSNYNKOWMWXRR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl |
The presence of three chlorine atoms significantly influences the compound's electronic properties, reactivity, and potential interactions with biological targets. The methyl group at position 2 further modifies its chemical behavior, potentially enhancing certain biological activities compared to non-methylated analogs.
Structural Analysis and Physical Properties
The structure of 2-Methyl-4,7,8-trichloroquinoline consists of a fused bicyclic aromatic system with a benzene ring connected to a pyridine ring, forming the quinoline core. The three chlorine atoms introduce significant electron-withdrawing effects, while the methyl group at position 2 contributes electron-donating properties, creating an interesting electronic distribution across the molecule.
This specific substitution pattern affects several physical and chemical properties:
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The chlorine atoms increase the compound's lipophilicity, potentially enhancing membrane permeability in biological systems.
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The electron-withdrawing nature of the chlorine atoms alters the reactivity of the quinoline nitrogen and carbons at positions 2 and 4.
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The methyl group at position 2 influences the basicity of the quinoline nitrogen through inductive effects.
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The three-dimensional arrangement of substituents creates specific steric effects that may influence binding to biological targets.
The combination of these structural features contributes to the compound's potential applications in various fields, particularly in medicinal chemistry where such properties can significantly impact biological activities.
Chemical Reactivity and Interactions
The reactive properties of 2-Methyl-4,7,8-trichloroquinoline are largely influenced by its substitution pattern. These properties have significant implications for its potential applications and biological activities.
Nucleophilic Substitution Reactions
The chlorine atoms in 2-Methyl-4,7,8-trichloroquinoline, particularly at position 4, are susceptible to nucleophilic substitution reactions, allowing for further functionalization of the molecule. This reactivity enables the synthesis of various derivatives with potentially enhanced biological activities or tailored properties for specific applications.
For instance, the chlorine at position 4 can be replaced by amino groups to form 4-aminoquinoline derivatives, similar to the synthesis processes described for related compounds in the literature .
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of 2-Methyl-4,7,8-trichloroquinoline and related compounds provides valuable insights into its potential biological activities and guides further development of more effective derivatives.
Impact of Chlorine Substitution
The position and number of chlorine atoms significantly influence biological activity in quinoline derivatives:
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Chlorine at position 7 has been consistently associated with enhanced antimalarial activity in numerous quinoline derivatives .
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The additional chlorine atoms at positions 4 and 8 in 2-Methyl-4,7,8-trichloroquinoline may modify its lipophilicity, affecting cellular uptake and distribution.
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The three-chlorine substitution pattern may create unique electronic and steric effects that influence binding to specific biological targets.
Role of the Methyl Group
The methyl group at position 2 distinguishes 2-Methyl-4,7,8-trichloroquinoline from other trichloroquinoline derivatives and may impart several important effects:
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Increased lipophilicity, potentially enhancing membrane permeability.
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Steric effects that may influence binding to target proteins or receptors.
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Electronic effects that modify the reactivity of the quinoline nitrogen and adjacent carbons.
Comparative Analysis with Related Compounds
Comparing 2-Methyl-4,7,8-trichloroquinoline with structurally similar compounds provides context for understanding its potential properties and applications.
This comparison highlights the structural relationships between 2-Methyl-4,7,8-trichloroquinoline and other quinoline derivatives with established biological activities. The specific combination of substituents in 2-Methyl-4,7,8-trichloroquinoline creates a unique compound with potentially distinct biological activity profiles that merit further investigation .
Future Research Directions
Given the limited specific research on 2-Methyl-4,7,8-trichloroquinoline, several promising research directions could be pursued to fully explore its potential:
Comprehensive Characterization
Detailed physical and chemical characterization using advanced analytical techniques such as:
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High-resolution nuclear magnetic resonance (NMR) spectroscopy
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Single-crystal X-ray diffraction analysis
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Advanced mass spectrometry techniques
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Computational modeling of electronic properties and molecular interactions
Biological Activity Screening
Systematic evaluation of various biological activities, including:
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Antimalarial activity against both chloroquine-sensitive and resistant Plasmodium strains
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Anticancer screening against multiple cancer cell lines
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Insecticidal and larvicidal testing against disease vectors
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Antimicrobial activity assessment against various pathogens
Mechanistic Studies
Investigation of molecular mechanisms underlying observed biological activities:
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Heme binding studies and inhibition of hemozoin formation
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Protein binding analyses to identify potential biological targets
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Cell-based assays to elucidate modes of action in various biological systems
Derivative Development
Synthesis and evaluation of novel derivatives to establish structure-activity relationships:
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Modification of the methyl group at position 2
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Substitution of chlorine atoms with other halogens or functional groups
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Addition of side chains at reactive positions to enhance specific activities
These research directions would significantly contribute to understanding the full potential of 2-Methyl-4,7,8-trichloroquinoline and could lead to the development of novel therapeutic agents or chemical tools for various applications.
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